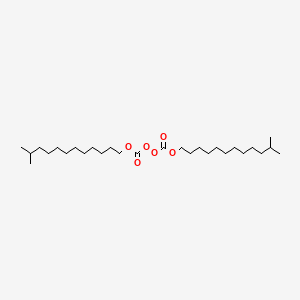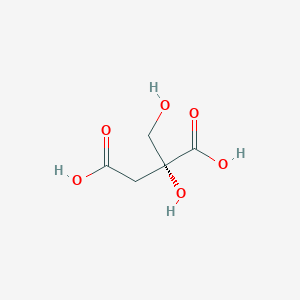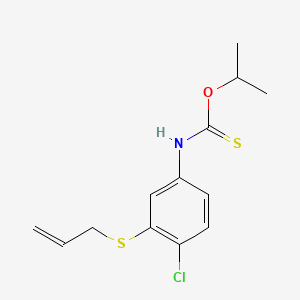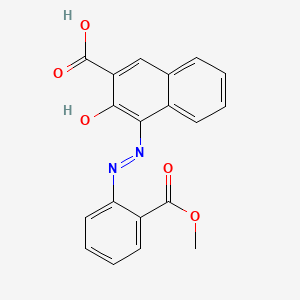
3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-(methoxycarbonyl)aniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-hydroxy-2-naphthoic acid under alkaline conditions to yield the final azo compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reaction time. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, such as esterification and etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Acid chlorides or alkyl halides can be used for esterification and etherification reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Esters and ethers of the original compound.
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid has several applications in scientific research:
Chemistry: Used as a dye intermediate and in the study of azo compound reactivity.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and colorants for textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid is primarily related to its ability to interact with biological molecules through its azo and hydroxyl groups. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. Additionally, the azo group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-4-pyranones: These compounds share the hydroxyl group and have similar applications in dye production and biological research.
Phenylboronic acids: These compounds have similar reactivity and are used in similar applications, such as drug delivery and chemical synthesis.
Uniqueness
3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid is unique due to its specific azo structure, which imparts distinct color properties and reactivity. Its combination of hydroxyl, carboxyl, and azo groups allows for versatile chemical modifications and applications in various fields.
Eigenschaften
CAS-Nummer |
41425-46-1 |
|---|---|
Molekularformel |
C19H14N2O5 |
Molekulargewicht |
350.3 g/mol |
IUPAC-Name |
3-hydroxy-4-[(2-methoxycarbonylphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H14N2O5/c1-26-19(25)13-8-4-5-9-15(13)20-21-16-12-7-3-2-6-11(12)10-14(17(16)22)18(23)24/h2-10,22H,1H3,(H,23,24) |
InChI-Schlüssel |
NFXGRIHAQBMNIW-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


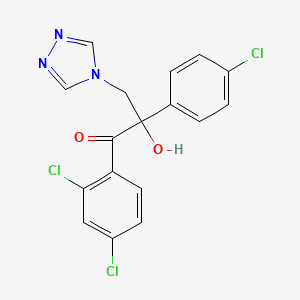
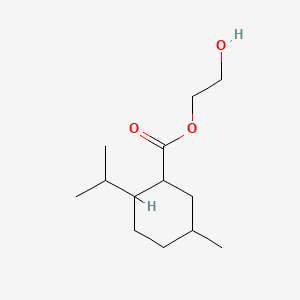
![7H-Benz[de]anthracen-7-one, 8,11-dichloro-](/img/structure/B12686971.png)




